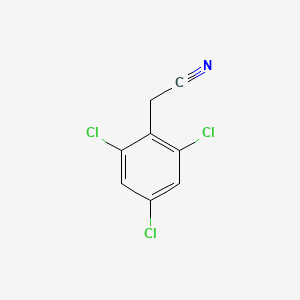
2-(2,4,6-trichlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trichlorophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,4,6-trichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,4-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,4,6-Tribromophenyl)acetonitrile
Comparison: 2-(2,4,6-Trichlorophenyl)acetonitrile is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to its dichlorinated analogs, the trichlorinated compound exhibits enhanced stability and distinct chemical behavior. The tribrominated analog, while similar in structure, may have different reactivity patterns due to the larger atomic radius and different electronegativity of bromine compared to chlorine .
Eigenschaften
CAS-Nummer |
70833-63-5 |
|---|---|
Molekularformel |
C8H4Cl3N |
Molekulargewicht |
220.5 g/mol |
IUPAC-Name |
2-(2,4,6-trichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI-Schlüssel |
KQWHNBIYSHFRLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Key on ui other cas no. |
70833-63-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














